molecular formula C14H16ClN3O3S B2478282 4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE CAS No. 57891-03-9

4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B2478282
CAS No.: 57891-03-9
M. Wt: 341.81
InChI Key: QKVSREHVFLHXAE-UHFFFAOYSA-N
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Description

4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated intermediate with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole ring may also interact with various biological pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Chlorobenzenesulfonamide: Shares the sulfonamide and chloro groups but lacks the pyrazole ring.

    N-(3-Oxopropyl)benzenesulfonamide: Similar sulfonamide structure but without the chloro and pyrazole groups.

Uniqueness

4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its pyrazole ring, chloro group, and sulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-10-9-11(2)18(17-10)14(19)7-8-16-22(20,21)13-5-3-12(15)4-6-13/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVSREHVFLHXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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